Methyl 3-amino-4-fluoro-5-iodobenzoate
Description
Contextual Significance in Organic Synthesis
The significance of Methyl 3-amino-4-fluoro-5-iodobenzoate in organic synthesis stems from the strategic placement of its three key functional groups. The amino group can act as a directing group in electrophilic aromatic substitution reactions, a nucleophile, or a precursor to a diazonium salt for further functionalization. The fluorine atom, with its high electronegativity and small size, can influence the acidity of the neighboring amino group, modulate the electronic properties of the aromatic ring, and enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry. The iodine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This trifunctionalized aromatic compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the construction of polysubstituted aromatic and heterocyclic systems that are prevalent in pharmacologically active compounds and advanced materials. The ability to selectively manipulate each of the functional groups allows for a modular and convergent approach to the synthesis of diverse molecular targets.
Retrosynthetic Analysis Considerations for Halogenated Aminobenzoates
A retrosynthetic analysis of a target molecule containing the this compound core would typically involve disconnecting the bonds formed via the versatile iodine and amino functionalities. For instance, a biaryl or a substituted aniline (B41778) derivative could be retrosynthetically cleaved at the point of connection to the iodinated carbon, suggesting a Suzuki or Buchwald-Hartwig coupling as the forward synthetic step.
A plausible synthetic route to this compound itself can be envisioned starting from a simpler, commercially available aminobenzoate. For example, a synthetic strategy could involve the following key transformations:
Nitration: Introduction of a nitro group ortho to the amino group of a suitable precursor.
Halogenation: Selective introduction of iodine and fluorine at specific positions. The directing effects of the existing substituents would guide the regioselectivity of these reactions.
Reduction: Conversion of the nitro group to an amino group.
Esterification: Formation of the methyl ester from the corresponding carboxylic acid.
A specific synthetic approach for a related compound, 3-amino-5-halo-2-iodobenzoate, has been reported, which provides a valuable template. This methodology involves the nitration of a 2-aminobenzoate (B8764639) bearing a halogen at the C5 position, followed by the conversion of the C2-amino group to an iodide, and subsequent reduction of the nitro group to an amine. researchgate.net This highlights a practical strategy for the construction of such polysubstituted aminobenzoates.
| Retrosynthetic Disconnection | Forward Synthetic Reaction | Starting Material Precursor |
| C-C bond at iodo-position | Suzuki, Sonogashira, Heck Coupling | Aryl boronic acid/ester, terminal alkyne, alkene |
| C-N bond at amino-position | Buchwald-Hartwig Amination | Amine or amide |
| Amide bond from amino group | Amide coupling | Carboxylic acid or acyl chloride |
Overview of Research Gaps and Opportunities Pertaining to this compound
While the potential of this compound as a synthetic building block is clear from the individual contributions of its functional groups, there is a notable lack of dedicated research on this specific molecule. This presents several opportunities for future investigation:
Development of Optimized Synthetic Routes: Although plausible synthetic pathways can be proposed, detailed studies to optimize the synthesis of this compound for high yield, scalability, and cost-effectiveness are warranted.
Exploration of its Reactivity Profile: A systematic investigation into the selective functionalization of each of the reactive sites would provide a valuable roadmap for its application in complex molecule synthesis. Understanding the chemoselectivity of reactions involving the amino, fluoro, and iodo groups is crucial.
Application in Medicinal Chemistry: The unique combination of a fluorine atom (known to enhance drug-like properties) and a versatile iodine handle makes this compound an attractive scaffold for the synthesis of novel bioactive molecules. Screening of derivatives for various biological activities could lead to the discovery of new therapeutic agents. For example, aminobenzoic acid derivatives have shown promise as antimicrobial and cytotoxic agents.
Development of Novel Functional Materials: The potential for this molecule to be incorporated into polymers or other materials through its reactive handles could lead to the development of new materials with interesting electronic or photophysical properties. Aromatic building blocks are crucial in the design of conjugated polymers for electronic applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-fluoro-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXMWOMFBQQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Amino 4 Fluoro 5 Iodobenzoate
Classical Synthetic Routes to Methyl 3-amino-4-fluoro-5-iodobenzoate
The classical synthesis of highly substituted aromatic compounds like this compound typically involves a multi-step approach. This strategy often relies on the careful orchestration of electrophilic aromatic substitution and functional group interconversion reactions. A plausible and efficient synthetic route can be devised from commercially available starting materials, focusing on high yields and precise control over the placement of each substituent.
Multi-step Reaction Sequences and Overall Yield Optimization
A logical synthetic pathway for this compound can be conceptualized through a sequence of nitration, reduction, and halogenation steps. The order of these reactions is critical to ensure the desired substitution pattern. A potential multi-step synthesis is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | HNO₃, H₂SO₄ | Methyl 3-fluoro-4-nitrobenzoate |
| 2 | Reduction | Fe, HCl or H₂, Pd/C | Methyl 4-amino-3-fluorobenzoate |
| 3 | Iodination | I₂, NaHCO₃ | Methyl 4-amino-3-fluoro-5-iodobenzoate |
| 4 | Nitration | HNO₃, H₂SO₄ | Methyl 4-amino-3-fluoro-5-iodo-2-nitrobenzoate |
| 5 | Deamination | NaNO₂, H₃PO₂ | Methyl 3-fluoro-5-iodo-2-nitrobenzoate |
| 6 | Reduction | Fe, HCl or H₂, Pd/C | This compound |
This table represents a hypothetical reaction sequence based on established organic chemistry principles.
Regioselectivity and Stereoselectivity Control in Synthesis
Regioselectivity, the control of the position of chemical bond formation, is a paramount consideration in the synthesis of polysubstituted aromatics. The directing effects of the substituents on the benzene (B151609) ring guide the position of incoming electrophiles. For example, in the proposed synthesis, the initial nitration of a fluorinated benzoic acid derivative would be directed by the existing fluoro and carboxyl groups.
Stereoselectivity is not a primary concern in the synthesis of this achiral molecule. However, maintaining regiochemical purity at each step is vital. The introduction of the iodine atom, for instance, must be directed to the position ortho to the amino group and meta to the ester, a regiochemical outcome that can be achieved under specific iodination conditions. The Sandmeyer reaction, a well-established method for converting an amino group to a variety of functionalities including iodide, offers a high degree of regiochemical control. A similar strategy has been successfully employed in the synthesis of related 3-amino-5-halo-2-iodobenzoates, demonstrating the robustness of this approach for controlling the placement of substituents on the aromatic ring. researchgate.net
Contemporary and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These contemporary approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalytic Methods for Functional Group Introduction and Transformation
Catalytic methods offer a powerful tool for the introduction and transformation of functional groups, often with higher efficiency and selectivity than stoichiometric reactions. For the synthesis of this compound, several steps could be reimagined using catalytic approaches.
For example, the reduction of the nitro group is a key transformation. While classical methods often use stoichiometric reducing agents like iron in acidic media, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a cleaner and more atom-economical alternative. bohrium.com Furthermore, modern catalytic systems are being developed for direct C-H amination and halogenation, which could potentially streamline the synthesis by bypassing the need for multiple functional group interconversions. The use of copper or palladium catalysts in amination reactions of fluorinated aryl halides has shown promise, although this would require a different retrosynthetic approach. mdpi.com
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production.
The halogenation and nitration steps in the synthesis of this compound could be significantly improved by implementing flow chemistry. rsc.org For instance, the use of microreactors can allow for precise control over reaction conditions, leading to higher yields and selectivities in nitration reactions while minimizing the risks associated with handling concentrated nitric and sulfuric acids. Similarly, flow-based reductions of nitro compounds have been shown to be highly efficient and scalable. beilstein-journals.orgresearchgate.net
A potential continuous flow setup could involve sequential reactors for each step of the synthesis, with in-line purification to minimize handling and material loss. This approach would not only make the process safer and more efficient but also more amenable to industrial-scale production.
Solvent-Free and Environmentally Benign Synthetic Strategies
The principles of green chemistry encourage the reduction or elimination of solvents, which are often a major source of waste in chemical processes. nih.govchemrxiv.orgsphinxsai.com While a completely solvent-free synthesis of this compound may be challenging, the use of more environmentally benign solvents, such as water or supercritical fluids, could be explored for certain steps.
Furthermore, the development of solid-supported reagents and catalysts can facilitate easier product separation and catalyst recycling, thereby reducing waste. For example, solid-supported oxidizing or reducing agents could be employed in the synthesis, simplifying the work-up procedure and minimizing the generation of aqueous waste streams. The overarching goal of these green chemistry approaches is to develop a synthetic route that is not only efficient and high-yielding but also sustainable and environmentally responsible.
Optimization of Reaction Parameters and Process Scale-Up Research
The efficient synthesis of this compound on a larger scale necessitates a thorough investigation of the reaction parameters. Key variables such as temperature, pressure, and stoichiometric ratios of reactants and reagents play a crucial role in maximizing the yield and minimizing the formation of byproducts.
Temperature, Pressure, and Stoichiometric Ratio Studies
The synthetic route to this compound typically involves a sequence of reactions, including nitration, reduction of the nitro group, and a Sandmeyer reaction for the introduction of the iodine atom. researchgate.netresearchgate.net Each of these steps is sensitive to the reaction conditions.
Temperature: The temperature at which each reaction is carried out is a critical factor. For instance, the nitration of a precursor aromatic ring is a highly exothermic reaction and requires careful temperature control to prevent over-nitration and ensure regioselectivity. Studies on similar aromatic compounds have shown that maintaining a low temperature, often between 0 and 10 °C, is optimal. The subsequent reduction of the nitro group is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate, while the Sandmeyer reaction for iodination is often carried out at or below room temperature to maintain the stability of the diazonium salt intermediate.
Pressure: While most of the reaction steps for the synthesis of this compound are conducted at atmospheric pressure, the reduction of the nitro group via catalytic hydrogenation can be significantly influenced by the hydrogen pressure. Increased pressure generally leads to a faster reaction rate. However, for process scale-up, safety considerations and the cost of high-pressure equipment must be taken into account. princeton-acs.org
Stoichiometric Ratios: The molar ratios of the reactants and reagents are pivotal in achieving high conversion and selectivity. For example, in the nitration step, using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can lead to the formation of dinitrated byproducts. Similarly, in the Sandmeyer reaction, the stoichiometry of the diazonium salt, the iodide source (e.g., potassium iodide), and the copper catalyst (if used) must be carefully controlled to maximize the yield of the desired iodinated product. researchgate.net
Below is an interactive data table summarizing the hypothetical optimization of key reaction steps for the synthesis of this compound based on studies of analogous compounds.
| Reaction Step | Parameter | Range Studied | Optimal Condition | Yield (%) | Purity (%) |
| Nitration | Temperature | 0 - 25 °C | 5 °C | 92 | 95 |
| Stoichiometry (Nitrating Agent) | 1.0 - 1.5 eq | 1.1 eq | 95 | 97 | |
| Reduction | Temperature | 25 - 75 °C | 50 °C | 98 | 99 |
| H₂ Pressure | 1 - 10 atm | 5 atm | 99 | 99 | |
| Iodination | Temperature | 0 - 25 °C | 5 °C | 85 | 90 |
| Stoichiometry (KI) | 1.0 - 2.0 eq | 1.2 eq | 88 | 92 |
Reaction Kinetics and Mechanistic Rate Determinations
Understanding the reaction kinetics is essential for process control and optimization. For the synthesis of this compound, the rate-determining step can vary depending on the specific reaction conditions.
Kinetic studies on the iodination of aromatic compounds, a key step in the synthesis, have been conducted on similar substrates. For instance, the iodination of aminobenzoic acid isomers has been found to be a second-order reaction. ijcrcps.com The rate of reaction is influenced by the pH of the medium and the concentration of the iodinating agent. ijcrcps.com The electrophilic iodination of aromatic compounds is a well-studied reaction, and its mechanism is understood to proceed via an electrophilic aromatic substitution pathway. mdpi.com
The rate law for the iodination step can be expressed as: Rate = k[Substrate][Iodinating Agent]
Where 'k' is the rate constant. The value of 'k' is temperature-dependent and can be determined by conducting experiments at different temperatures and measuring the initial reaction rates.
A hypothetical data set for the determination of the rate law for the iodination step is presented below.
| Experiment | [Substrate] (mol/L) | [Iodinating Agent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Isolation and Purification Methodologies Research
The final stages of the synthesis involve the isolation of the crude product and its purification to meet the required quality standards. Research in this area focuses on developing efficient and scalable methods for obtaining high-purity this compound.
Advanced Chromatographic Techniques for Purity Enhancement
Chromatography is a powerful technique for the purification of organic compounds. For a multi-substituted compound like this compound, impurities can include starting materials, reagents, and byproducts from side reactions.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for isolating pure compounds from complex mixtures. lcms.czwarwick.ac.uk The choice of stationary phase, mobile phase, and gradient elution profile is critical for achieving good separation. For halogenated aromatic compounds, reversed-phase HPLC with a C18 column is often a suitable choice. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
A representative preparative HPLC method for the purification of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-70% B over 30 min |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm |
| Loading Capacity | 500 mg per injection |
Recrystallization and Crystallization Engineering for Compound Isolation
Recrystallization is a widely used technique for the purification of solid compounds. rochester.edumt.com The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com
Solvent Selection: The choice of solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For a compound like this compound, which has both polar (amino, ester) and nonpolar (iodinated aromatic ring) features, a mixture of solvents is often required to achieve the desired solubility profile. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane. rochester.edu
Crystallization Engineering: This field focuses on controlling the crystallization process to obtain crystals with desired properties, such as high purity, specific crystal habit, and particle size distribution. This can be achieved by controlling factors like the cooling rate, agitation, and the use of seeding. For pharmaceutical intermediates, controlling the crystalline form (polymorphism) is also of great importance.
The table below provides a summary of hypothetical screening of solvents for the recrystallization of this compound.
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Ethanol | High | Moderate | Needles | 65 |
| Isopropanol | Moderate | Low | Plates | 80 |
| Ethyl Acetate/Hexane (1:3) | High | Very Low | Prisms | 92 |
| Dichloromethane/Hexane (1:2) | High | Low | Plates | 88 |
| Toluene | Moderate | Low | Needles | 75 |
Based on this hypothetical screening, an ethyl acetate/hexane mixture appears to be a promising solvent system for the recrystallization of this compound, offering good recovery and high-quality crystals.
Advanced Spectroscopic and Structural Elucidation Studies on Methyl 3 Amino 4 Fluoro 5 Iodobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 3-amino-4-fluoro-5-iodobenzoate, both ¹H and ¹³C NMR would provide critical information about its chemical environment.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different substituents on the benzene (B151609) ring. libretexts.org The amino group (-NH₂) typically acts as an electron-donating group, causing an upfield shift (lower ppm), while the methyl ester (-COOCH₃), fluorine (-F), and iodine (-I) groups are electron-withdrawing, causing a downfield shift (higher ppm). The proton ortho to the amino group and meta to the ester group would likely appear at a different chemical shift than the proton ortho to the iodine atom and meta to the amino group. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would display eight unique signals, corresponding to the six carbons of the aromatic ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The positions of the aromatic carbon signals are highly dependent on the attached substituent. The carbon atom bonded to iodine (C-I) would be shifted significantly upfield due to the "heavy atom effect," while the carbon bonded to fluorine (C-F) would show a large downfield shift and a strong coupling (¹JCF). The carbonyl carbon is expected to resonate far downfield, typically between 165-175 ppm. libretexts.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is essential. wikipedia.orgiupac.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected from the aromatic protons to the carbonyl carbon and to the carbons bearing the substituents. The methyl protons would show a correlation to the carbonyl carbon, confirming the ester functionality.
The following table summarizes the expected 2D NMR correlations for the key functional groups of the molecule.
| 2D NMR Technique | Correlated Nuclei | Expected Information Provided |
| COSY | ¹H – ¹H | Confirms connectivity between adjacent aromatic protons. |
| HSQC | ¹H – ¹³C (one bond) | Links each proton to its directly attached carbon. |
| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, crucial for assigning quaternary carbons and confirming the overall structure. |
| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity between protons, aiding in conformational analysis. |
Solid-State NMR for Crystalline Structure Insights
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline form, offering a bridge between solution-state NMR and X-ray crystallography. For this compound, ssNMR would be particularly insightful due to the presence of quadrupolar nuclei (¹⁴N and ¹²⁷I) and the ¹⁹F nucleus, which is highly sensitive to its local environment. nih.govresearchgate.net
¹⁹F ssNMR can reveal details about the C-F bond and intermolecular interactions involving the fluorine atom. researchgate.net The chemical shift anisotropy (CSA) of the fluorine nucleus is sensitive to the electronic environment and can provide information on molecular packing. nih.gov Similarly, ¹⁵N ssNMR (if isotopically labeled) could probe the hydrogen bonding environment of the amino group.
Investigating the quadrupolar iodine nucleus (¹²⁷I) via ssNMR is challenging but can yield precise information about the C-I bond's electronic structure and any potential halogen bonding interactions within the crystal lattice. researchgate.net These studies complement diffraction methods by providing element-specific local structural information, even in cases where high-quality single crystals are difficult to obtain. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide detailed information about the functional groups present. nih.gov
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. researchgate.net
N-H Stretching: The amino group (-NH₂) will typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the ester carbonyl (C=O) group is anticipated in the range of 1710-1730 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-N, C-O, C-F, and C-I Stretching: The fingerprint region (below 1400 cm⁻¹) will contain a complex series of bands corresponding to C-N, C-O, C-F, and C-I stretching and bending vibrations. The C-F stretch typically appears as a strong band around 1100-1300 cm⁻¹, while the C-I stretch occurs at a much lower frequency, often below 600 cm⁻¹. mdpi.com
Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, the aromatic C=C stretching modes are often more intense in the Raman spectrum. The C-I bond, involving a heavy and polarizable atom, is also expected to give a strong Raman signal at low frequencies. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov
The table below outlines the predicted key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |
| Ester (-COOCH₃) | C=O Stretch | 1710 - 1730 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Fluoro (-F) | C-F Stretch | 1100 - 1300 | Strong |
| Iodo (-I) | C-I Stretch | 500 - 600 | Medium-Weak |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
For this compound (C₈H₇FINO₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its exact molecular weight (294.96 g/mol ). The fragmentation of this molecular ion under electron ionization (EI) would likely proceed through several predictable pathways based on the stability of the resulting fragments. wisc.edu
Common fragmentation patterns for aromatic esters include:
Loss of the methoxy (B1213986) radical (•OCH₃): This would result in the formation of a benzoyl cation [M - 31]⁺. This is often a prominent peak in the mass spectra of methyl esters. docbrown.infoyoutube.com
Loss of the methyl ester group (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl group would lead to an [M - 59]⁺ ion.
Loss of an iodine atom (•I): The C-I bond is relatively weak and can cleave to produce an [M - 127]⁺ fragment. This loss is a characteristic fragmentation for iodinated aromatic compounds. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of a specific ion from the initial mass spectrum. nih.gov In an MS/MS experiment, the molecular ion ([M]⁺•) of this compound would be selected in the first mass analyzer. This selected ion is then passed into a collision cell where it collides with an inert gas, causing it to fragment further. The resulting fragment ions are then analyzed by a second mass analyzer.
This technique would allow for the confirmation of the proposed fragmentation pathways. For example, selecting the [M - 31]⁺ ion and subjecting it to a second stage of fragmentation could show a subsequent loss of carbon monoxide (CO), a common fragmentation for benzoyl cations, leading to a phenyl cation. This step-by-step analysis of fragmentation builds a highly confident picture of the molecule's connectivity and confirms the identity of the substituents. nih.gov
X-ray Crystallography and Single-Crystal Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be determined.
A successful crystallographic analysis of this compound would reveal:
Molecular Geometry: The precise planarity of the benzene ring and the geometry of the substituent groups. It would provide exact measurements for the C-F, C-I, C-N, and C-C bond lengths, which are influenced by the electronic interactions between the substituents.
Conformation: The orientation of the methyl ester group relative to the plane of the aromatic ring.
The data obtained from X-ray crystallography serves as the ultimate benchmark for validating molecular structures predicted by spectroscopic methods and computational modeling.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. The amino group is a potent hydrogen bond donor, while the ester carbonyl and the fluorine atom can act as hydrogen bond acceptors. The iodine atom, with its electropositive σ-hole, is a strong halogen bond donor.
A hypothetical analysis of the intermolecular interactions for this compound would involve the interactions summarized in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | Amino group (N-H) | Carbonyl oxygen (C=O), Fluorine (F) | Formation of chains or sheets, contributing significantly to lattice energy. |
| Halogen Bonding | Iodine (I) | Amino group (N), Carbonyl oxygen (C=O) | Directional interactions that can influence molecular orientation and packing. |
| π-π Stacking | Benzene ring | Benzene ring | Stacking of aromatic rings, contributing to the stability of the crystal structure. |
| C-H···π Interactions | Aromatic C-H | Benzene ring | Further stabilization of the crystal lattice. |
Polymorphism Studies and Crystallization Research
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. To date, no specific studies on the polymorphism of this compound have been reported. However, research on other substituted benzoic acid derivatives has shown that polymorphism is a common phenomenon. acs.orgucl.ac.uk
The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence which polymorph is obtained. A systematic polymorph screen for this compound would involve crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. The resulting crystalline forms would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
The following table outlines a potential experimental design for a polymorphism screen of this compound.
| Crystallization Method | Solvents | Conditions | Analytical Techniques |
| Slow Evaporation | Methanol, Ethanol, Acetone, Dichloromethane, Hexane | Room temperature | XRPD, DSC, TGA, Optical Microscopy |
| Cooling Crystallization | Saturated solutions in various solvents | Controlled cooling rates | XRPD, DSC, TGA, Optical Microscopy |
| Anti-solvent Addition | Solution in a good solvent, addition of a poor solvent | Various addition rates and temperatures | XRPD, DSC, TGA, Optical Microscopy |
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, CD spectroscopy would be an invaluable tool for their structural elucidation.
The exploration of chiral derivatives could lead to materials with interesting optical properties. The CD spectrum of such a derivative would provide information about its absolute configuration and conformational preferences in solution. Currently, there is no published research on the synthesis or chiroptical properties of any chiral derivatives of this compound.
Reactivity and Chemical Transformations of Methyl 3 Amino 4 Fluoro 5 Iodobenzoate
Reactions at the Amino Group
The amino group (-NH₂) is a key functional handle, acting as a nucleophile in various bond-forming reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
The lone pair of electrons on the nitrogen atom of the amino group allows it to react with a variety of electrophiles.
Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond and is a fundamental transformation in the synthesis of more complex molecules, including pharmaceuticals.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products. A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the initial carbonyl compound. masterorganicchemistry.comharvard.edu
Arylation: The formation of a carbon-nitrogen bond between the amino group and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. beilstein-journals.org This reaction uses a palladium catalyst with a suitable phosphine ligand to couple the amine with an aryl halide or triflate, providing a powerful method for the synthesis of diarylamines. researchgate.net
| Reaction Type | Reagent Class | Product Type | Typical Conditions |
| Acylation | Acyl Chloride, Anhydride | Amide | Base (e.g., Pyridine, Et₃N) |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Can lead to overalkylation vedantu.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | NaBH₃CN or NaBH(OAc)₃, mild acid harvard.edu |
| Arylation | Aryl Halide/Triflate, Pd-catalyst | Diarylamine | Pd(OAc)₂, phosphine ligand, base beilstein-journals.org |
The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry. luxembourg-bio.com
Amidation, or peptide coupling, involves the reaction of the amino group of Methyl 3-amino-4-fluoro-5-iodobenzoate with the carboxylic acid of another molecule. Since direct reaction is generally unfavorable, the carboxylic acid must first be "activated". luxembourg-bio.com This is accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com The activated species is then susceptible to nucleophilic attack by the amine. youtube.comyoutube.com This process is a type of dehydration or condensation reaction that results in the formation of an amide linkage and a water molecule. wikipedia.org
This methodology is central to peptide synthesis, where amino acids are linked together. masterorganicchemistry.com Although this compound is not a standard amino acid, its amino group can participate in analogous coupling reactions to be incorporated into peptide-like structures or other complex amides.
Common Peptide Coupling Reagents and their Mechanisms:
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Onium Salts (e.g., HBTU, HATU): These reagents, based on benzotriazole, react with the carboxylic acid to form an active ester, which readily reacts with the amine to form the amide bond.
| Coupling Reagent | Reagent Type | Activating Mechanism | Byproducts |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Forms O-acylisourea intermediate luxembourg-bio.com | Dicyclohexylurea (DCU) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Forms O-acylisourea intermediate | Water-soluble urea |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Onium Salt (Uronium) | Forms OAt-active ester | Tetramethylurea |
Reactions at the Ester Moiety
The methyl ester group (-COOCH₃) is another significant site for chemical modification, primarily involving nucleophilic acyl substitution.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, typically using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, is a common method. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid, 3-amino-4-fluoro-5-iodobenzoic acid.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct.
Reduction to Alcohol: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters. harvard.edu The reaction with LiAlH₄ effectively converts the methyl ester into a benzylic alcohol, yielding (3-amino-4-fluoro-5-iodophenyl)methanol.
Reduction to Amine Derivatives: While esters cannot be directly reduced to amines, they can be converted to amines through a two-step process. First, the ester is reacted with an amine to form an amide. This amidation can be facilitated by heat or specific catalysts. The resulting amide can then be reduced to an amine using a strong reducing agent such as LiAlH₄. libretexts.orgopenstax.org This sequence allows for the conversion of the ester functional group into a primary, secondary, or tertiary amine, depending on the amine used in the initial amidation step.
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, Acid or Base catalyst | Ester (-COOR') |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Conversion to Amine | 1. R₂'NH 2. LiAlH₄ | Amine (-CH₂NR₂') |
Reactions Involving Halogen Substituents (Fluorine and Iodine)
The carbon-halogen bonds on the aromatic ring provide crucial opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the halogens is vastly different; the carbon-iodine bond is much weaker and more reactive than the highly stable carbon-fluorine bond. Consequently, the iodine atom is the primary site for these transformations.
The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-5 position.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method is highly effective for forming a carbon-carbon triple bond, yielding an alkynyl-substituted benzene (B151609) derivative. chemrxiv.orgrsc.org
Suzuki Coupling: In this reaction, the aryl iodide is coupled with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a robust and widely used method for forming carbon-carbon single bonds to create biaryl structures or introduce alkyl or vinyl groups.
Buchwald-Hartwig Amination: As mentioned previously for the amino group, the iodine atom can also serve as the leaving group in this palladium-catalyzed reaction to form a new C-N bond with a primary or secondary amine. beilstein-journals.org This allows for the synthesis of more complex aniline (B41778) derivatives.
The fluorine atom, in contrast, is generally unreactive under standard cross-coupling conditions due to the strength of the C-F bond. It typically remains intact during reactions at the iodine position, which is a significant advantage for synthetic design. Reactions involving the cleavage of such an unactivated C-F bond require harsh conditions or specialized catalytic systems that are not typically employed when a more reactive C-I bond is present.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base organic-chemistry.org | C(sp²)-C(sp) |
| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base beilstein-journals.org | C(sp²)-N |
Halogen Dance Reactions and Regiochemical Rearrangements
The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. This reaction typically occurs on systems containing at least one halogen and an acidic proton, proceeding via a series of deprotonation and reprotonation steps that allow the halogen to "walk" across the ring to a more thermodynamically stable position.
For this compound, a halogen dance reaction would most likely involve the migration of the iodine atom, as the C-I bond is weaker than the C-F bond. The reaction would be initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). However, the presence of multiple substituents complicates the potential outcome. The directing effects of the amino and ester groups, along with the acidity of the C-H proton at the C-6 position, would influence the regiochemical course of any potential rearrangement. Research into long-range halogen dance reactions on dihalogenated thiazoles has shown that such migrations are feasible and can be highly regioselective, depending on the base and substrate. nih.gov While specific studies on this compound are not prevalent, the principles suggest that under strongly basic conditions, rearrangement of the iodine atom is a potential transformation.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of an iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl >> F, making the C-I bond the primary site of reaction. tcichemicals.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com This transformation is a powerful method for forming carbon-carbon bonds. Coupling this compound with various aryl or vinyl boronic acids would yield complex biaryl compounds or styrenyl derivatives, respectively. tcichemicals.comnih.gov
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high selectivity for the trans isomer. organic-chemistry.org This reaction provides a direct method for the vinylation of the benzoate (B1203000) ring at the C-5 position. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) in the presence of an amine base. organic-chemistry.org This method allows for the direct introduction of an alkynyl functional group onto the aromatic ring, yielding a highly functionalized building block for further synthesis. chemrxiv.orgrsc.org
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | General Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkyne |
Nucleophilic Aromatic Substitution Studies on the Fluorine
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
In this compound, the fluorine atom is a potential site for SNAr. Counterintuitively, in SNAr reactions, fluoride is often a better leaving group than other halogens. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.comyoutube.com The subsequent loss of the leaving group is fast.
Electrophilic Aromatic Substitution Studies on the Benzoate Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. youtube.commasterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.
The benzoate ring in this compound is highly substituted, and the directing effects of these groups are in competition. The only available position for substitution is C-6.
Amino group (-NH₂): Strongly activating and an ortho, para-director.
Fluoro (-F) and Iodo (-I) groups: Deactivating yet ortho, para-directing.
Methoxycarbonyl (-COOCH₃) group: Strongly deactivating and a meta-director.
To predict the outcome of an EAS reaction, we must consider the combined influence of these groups on the C-6 position:
The C-6 position is ortho to the powerfully activating amino group.
It is meta to the fluoro group.
It is ortho to the iodo group.
It is meta to the deactivating ester group.
The dominant directing influence is typically the most strongly activating group. In this case, the amino group at C-3 would strongly direct an incoming electrophile to its ortho position, C-2 (which is blocked) and its para position, C-6. Therefore, electrophilic aromatic substitution, such as nitration or halogenation, is expected to occur selectively at the C-6 position.
| Substituent | Position | Electronic Effect | Directing Influence | Influence on C-6 Position |
|---|---|---|---|---|
| -COOCH₃ | 1 | -I, -M (Deactivating) | meta | Favorable (meta) |
| -NH₂ | 3 | -I, +M (Activating) | ortho, para | Favorable (para) |
| -F | 4 | -I, +M (Deactivating) | ortho, para | Unfavorable (meta) |
| -I | 5 | -I, +M (Deactivating) | ortho, para | Favorable (ortho) |
Formation of Heterocyclic Derivatives
The functional groups on this compound make it a suitable precursor for the synthesis of various heterocyclic compounds.
Cyclization Reactions Utilizing Amino and Ester/Halogen Functionalities
The vicinal arrangement of the amino group and the methyl ester group can be exploited in cyclization reactions. For instance, condensation reactions could lead to the formation of nitrogen-containing heterocycles. While specific examples involving this exact molecule are limited, general synthetic strategies support this potential. For example, intramolecular cyclization of related fluorinated compounds is a known method for producing fluorinated furans and other heterocycles. organic-chemistry.org Similarly, multicomponent reactions can lead to the formation of complex structures like γ-lactam annulated oxazacycles. nih.gov
A plausible transformation would be an intramolecular amidation between the amino group and the ester, potentially after N-acylation, to form a lactam. Another possibility involves using the amino group and a halogen in a transition-metal-catalyzed intramolecular coupling reaction (e.g., a Buchwald-Hartwig amination) if a suitable tether is introduced, leading to the formation of a medium-sized ring.
Synthesis of Fused Ring Systems
The structure is well-suited for building fused heterocyclic systems, which are common scaffolds in pharmaceuticals. For instance, the amino and ester functionalities are classic components for constructing quinolone-type structures. A Gould-Jacobs reaction, or a similar cyclization strategy, could be employed. This would typically involve reacting the aniline (the amino group on the ring) with a suitable three-carbon electrophile, followed by thermal or acid-catalyzed cyclization to form a pyridine ring fused to the existing benzene ring. The halogens at the C-4 and C-5 positions would be retained in the final product, offering sites for further functionalization.
Methyl 3 Amino 4 Fluoro 5 Iodobenzoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Molecules (Excluding Clinical Human Trials)
The distinct functionalities of methyl 3-amino-4-fluoro-5-iodobenzoate allow for its incorporation into scaffolds designed to interact with biological targets. The presence of the amino group allows for amide bond formation, while the iodine and fluorine atoms can be utilized in various cross-coupling reactions to build molecular complexity.
Development of Scaffolds for Enzyme Inhibitors (In Vitro Studies)
While direct studies detailing the use of this compound in the synthesis of enzyme inhibitors are not extensively documented in publicly available literature, its structural motifs are found in potent inhibitors of various enzymes. For instance, the aminobenzoic acid scaffold is a key component of certain poly(ADP-ribose) polymerase (PARP) inhibitors, a class of enzymes crucial for DNA repair. nih.govnih.gov The synthesis of PARP inhibitors often involves the construction of complex heterocyclic systems, where halogenated and aminated benzoic acid derivatives can serve as key intermediates. nih.gov The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a site for further functionalization through reactions like Suzuki or Heck coupling to build the intricate structures required for potent enzyme inhibition. wikipedia.orgnih.govmdpi.com
The general strategy for utilizing such a building block in the synthesis of enzyme inhibitors would involve a series of steps, as outlined in the hypothetical synthetic scheme below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, EDCI) | Formation of an amide bond utilizing the amino group of the benzoate (B1203000). |
| 2 | Cross-Coupling | Boronic acid or ester (Suzuki) or alkene (Heck), Palladium catalyst, base | Functionalization at the iodine position to introduce new carbon-carbon bonds. |
| 3 | Saponification | Base (e.g., LiOH, NaOH) | Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be a key pharmacophore for enzyme binding. |
| 4 | Further Functionalization | Various | Modification of the scaffold to optimize potency and selectivity. |
Synthesis of Receptor Ligands (In Vitro Studies)
The synthesis of ligands for biological receptors often requires the precise arrangement of functional groups to achieve high affinity and selectivity. Halogenated aminobenzoates are valuable intermediates in this context. The iodine atom in this compound can be particularly useful for the introduction of radiolabels, such as Iodine-125, which is a common practice in the development of receptor ligands for in vitro binding assays and imaging studies.
While specific examples for this compound are scarce, analogous iodo- and amino-substituted aromatic compounds are utilized in the synthesis of receptor ligands. For example, the synthesis of radiolabeled PARP inhibitors for imaging purposes has been explored, highlighting the utility of halogenated precursors. nih.gov The amino group can be a key interaction point with the receptor or a handle for further chemical modification.
Building Block in Materials Science
The reactivity of the functional groups in this compound also makes it a potential candidate for the synthesis of novel polymers and functional organic materials.
Monomer for Polymer Synthesis (e.g., Polyamides, Polyimides)
Aromatic diamines and dicarboxylic acids are common monomers for the synthesis of high-performance polymers like polyamides and polyimides. While this compound is a mono-amino compound, it could be chemically modified to a diamino monomer. For example, the iodine atom could be replaced with an amino group through a Buchwald-Hartwig amination reaction. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Alternatively, the ester group could be converted to a carboxylic acid, and the resulting amino acid could be used in polymerization reactions.
The resulting polymers would be expected to have unique properties conferred by the fluorine and remaining iodine atoms, such as enhanced thermal stability, lower dielectric constant, and potential for post-polymerization modification at the iodo-position.
Precursor for Functional Organic Materials
The development of functional organic materials, such as those used in organic electronics and sensors, often relies on the synthesis of molecules with specific electronic and photophysical properties. Substituted aminobenzoates can serve as precursors to functional dyes and other chromophoric systems. imist.manih.govresearchgate.net The amino group acts as an electron-donating group, and its combination with other substituents on the aromatic ring can be used to tune the absorption and emission properties of the resulting molecules. The iodine atom in this compound could be used in cross-coupling reactions to extend the conjugation of the system, a common strategy in the design of organic dyes and electronic materials.
Role in Agrochemical and Industrial Chemical Synthesis
Halogenated anilines and benzoic acid derivatives are important intermediates in the synthesis of agrochemicals and other industrial chemicals. google.comgoogle.comgoogleapis.com The specific substitution pattern of this compound could be leveraged to create novel pesticides or herbicides. The different functional groups allow for a variety of chemical modifications to optimize the biological activity and environmental profile of the final product.
In industrial synthesis, this compound can be a valuable starting material for multi-step syntheses due to the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations.
Therefore, it is not possible to generate the detailed, data-rich article as requested in the prompt, because the foundational scientific research on this specific compound does not appear to be published in accessible literature.
Theoretical and Computational Chemistry Studies of Methyl 3 Amino 4 Fluoro 5 Iodobenzoate
Prediction of Reactivity and Reaction Pathways
Fukui Functions and Electrophilic/Nucleophilic Site Prediction
A comprehensive review of scientific literature and computational chemistry databases did not yield specific studies focused on the Fukui functions and the prediction of electrophilic and nucleophilic sites for Methyl 3-amino-4-fluoro-5-iodobenzoate. While the principles of Fukui functions, derived from conceptual density functional theory (DFT), are widely applied to predict the reactivity of various organic molecules, dedicated research detailing these calculations for this particular compound is not publicly available.
In theory, such a study would involve calculating the electron density of the neutral, anionic (N+1), and cationic (N-1) states of the molecule. The Fukui function, ƒ(r), is then determined for different regions of the molecule to identify sites most susceptible to electrophilic, nucleophilic, and radical attack.
ƒ+(r) would indicate the propensity of a site to accept an electron (nucleophilic attack).
ƒ-(r) would highlight the propensity of a site to donate an electron (electrophilic attack).
ƒ0(r) would suggest susceptibility to radical attack.
For this compound, it would be anticipated that the nitrogen atom of the amino group and certain positions on the aromatic ring would exhibit significant values for these indices, indicating their role in the molecule's reactivity. However, without specific computational data, any detailed prediction of reactive sites remains speculative.
Interactive Data Table: Hypothetical Fukui Function Indices
The following table is a hypothetical representation of what data from a Fukui function analysis might look like. No experimental or theoretical data for this compound was found to populate this table.
| Atomic Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |
| N (amino group) | Data not available | Data not available | Data not available |
| C1 (ester group) | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 (amino group attached) | Data not available | Data not available | Data not available |
| C4 (fluoro group attached) | Data not available | Data not available | Data not available |
| C5 (iodo group attached) | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| O (carbonyl) | Data not available | Data not available | Data not available |
| O (methoxy) | Data not available | Data not available | Data not available |
In Silico Screening and Virtual Library Design Applications
There is no specific information available in published research or chemical databases detailing the use of this compound as a scaffold or component in in silico screening or virtual library design projects.
Generally, molecules with diverse functional groups and a central scaffold, such as this substituted benzoate (B1203000), are valuable starting points for the construction of virtual libraries. In such applications, the core structure of this compound could be used as a foundation for combinatorial enumeration, where different substituents are computationally added at various positions to generate a large set of related virtual compounds. These libraries can then be screened in silico against biological targets to identify potential lead compounds in drug discovery processes.
The presence of amino, fluoro, and iodo groups, along with the methyl ester, provides multiple points for chemical modification and interaction with biological macromolecules. For instance, the amino group can act as a hydrogen bond donor, while the halogen atoms can participate in halogen bonding or other specific interactions.
Despite its potential, there are no documented instances of this compound being explicitly used for these purposes in the available scientific literature. Therefore, no detailed research findings or data tables on its application in virtual library design or as a result of in silico screening can be provided.
Future Research Directions and Emerging Applications
Development of Novel Derivatization Strategies
The reactivity of the carbon-iodine bond in methyl 3-amino-4-fluoro-5-iodobenzoate makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. Future research could focus on systematically exploring these transformations to generate a diverse library of derivatives.
Key areas for investigation include:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 5-position.
Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted phenylacetylenes, which are valuable intermediates in medicinal chemistry and materials science. nih.govorganic-chemistry.orgrsc.orgchemrxiv.org
Buchwald-Hartwig Amination: Reaction with a wide range of primary and secondary amines to form novel diamino derivatives.
Heck Reaction: Coupling with alkenes to introduce vinyl groups, leading to the synthesis of substituted styrenes and other unsaturated compounds. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.net
| Reaction Type | Potential Reactant | Potential Product Structure | Potential Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Methyl 3-amino-4-fluoro-5-phenylbenzoate | Pharmaceutical intermediates |
| Sonogashira Coupling | Ethynyltrimethylsilane | Methyl 3-amino-4-fluoro-5-((trimethylsilyl)ethynyl)benzoate | Organic electronics |
| Buchwald-Hartwig Amination | Morpholine | Methyl 3-amino-4-fluoro-5-(morpholino)benzoate | Agrochemicals |
| Heck Reaction | Styrene | Methyl (E)-3-amino-4-fluoro-5-styrylbenzoate | Polymer science |
Exploration of Organometallic Chemistry involving Carbon-Iodine Bond
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it amenable to a range of organometallic transformations beyond palladium-catalyzed reactions.
Future research could explore:
Grignard and Organolithium Reagent Formation: Investigation into the formation of the corresponding Grignard or organolithium reagent via metal-halogen exchange. The stability and reactivity of these intermediates would need to be carefully studied, considering the other functional groups on the ring.
Transition Metal-Catalyzed C-I Bond Activation: Exploring the use of other transition metals, such as copper, nickel, or iron, to catalyze novel transformations of the C-I bond. nih.govacs.org This could lead to the development of more cost-effective and sustainable synthetic methods.
Oxidative Addition Reactions: Studying the oxidative addition of the C-I bond to low-valent metal complexes to form stable organometallic species. The structure and reactivity of these complexes could be investigated for applications in catalysis and materials science.
Green Chemistry Innovations in its Synthesis and Utilization
Developing environmentally benign methods for the synthesis and derivatization of this compound is a crucial area for future research.
Key green chemistry approaches to be explored include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption in both the synthesis of the parent compound and its subsequent derivatization reactions. nih.govjocpr.comnih.govtandfonline.commdpi.com
Continuous Flow Chemistry: Developing continuous flow processes for the synthesis and functionalization of this compound. Flow chemistry offers advantages such as improved safety, better process control, and easier scalability. rsc.orgresearchgate.netnih.govmdpi.comjst.org.in
Use of Greener Solvents: Investigating the use of more environmentally friendly solvents, such as water, ionic liquids, or bio-derived solvents, to replace traditional volatile organic compounds. nih.gov
| Approach | Potential Advantage | Hypothetical Improvement |
|---|---|---|
| Microwave-Assisted Suzuki Coupling | Reduced reaction time, increased yield | Reaction time reduced from 12 hours to 15 minutes; yield increased from 75% to 90% |
| Continuous Flow Nitration | Enhanced safety, improved process control | Elimination of hazardous batch processing, precise temperature control preventing side reactions |
| Sonogashira Coupling in Water | Avoidance of toxic organic solvents | Replacement of DMF with an aqueous micellar system |
Advanced Materials Science Applications Beyond Current Scope
The unique electronic and structural features of this compound and its derivatives suggest their potential use in the development of advanced materials.
Potential areas of application include:
Iodinated Polymers for X-ray Contrast: Incorporating the iodinated benzoate (B1203000) moiety into biocompatible polymers could lead to the development of novel X-ray contrast agents for medical imaging. nih.gov The high atomic number of iodine enhances X-ray attenuation.
Organic Electronics: The aromatic and functionalized nature of this molecule could be exploited in the design of new organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells.
Metal-Organic Frameworks (MOFs): The amino and carboxylate functionalities could serve as ligands for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.
Functional Polymers: The derivatization of the iodo-substituent allows for the incorporation of this molecule into various polymer backbones, potentially imparting properties such as flame retardancy, increased refractive index, or antimicrobial activity. reading.ac.ukrsc.orgrsc.org
| Material Type | Potential Derivative | Hypothetical Property | Potential Application |
|---|---|---|---|
| X-ray Contrast Polymer | Poly(this compound-co-acrylamide) | High radiopacity | Medical imaging |
| Organic Semiconductor | Oligomers based on thiophene-linked derivatives | Tunable bandgap | Organic thin-film transistors |
| Metal-Organic Framework | Zinc-based MOF with the deprotonated carboxylate as a linker | High surface area | Carbon dioxide capture |
Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry can play a pivotal role in guiding future research by predicting the properties and reactivity of novel derivatives of this compound.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: Using DFT to predict the geometric and electronic structures, spectroscopic properties, and reactivity of new derivatives. researchgate.netchemrxiv.orgresearchgate.netfrontiersin.orgnih.gov This can help in selecting the most promising candidates for synthesis.
Reaction Mechanism Elucidation: Computationally modeling the reaction pathways for various derivatization reactions to understand the underlying mechanisms and optimize reaction conditions.
In Silico Design of Catalysts: Designing new catalysts that are specifically tailored for the activation and functionalization of the C-I bond in this molecule. acs.orgnus.edu.sg
Prediction of Material Properties: Using computational methods to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating this molecular scaffold. rsc.orgstanford.edunih.govnih.govweizmann.ac.il
| Computational Method | Predicted Property | Hypothetical Derivative | Potential Impact |
|---|---|---|---|
| DFT | HOMO-LUMO gap | Methyl 3-amino-4-fluoro-5-(thienyl)benzoate | Guiding the design of organic semiconductors |
| Transition State Theory | Activation energy for C-N coupling | Buchwald-Hartwig amination with aniline (B41778) | Optimizing catalytic conditions |
| Molecular Dynamics | Polymer chain packing | Polyester containing the benzoate moiety | Predicting mechanical properties of new plastics |
Q & A
Q. What are the optimized synthetic routes for Methyl 3-amino-4-fluoro-5-iodobenzoate, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification. For example, iodination of a precursor like 3-amino-4-fluorobenzoic acid using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce the iodine substituent regioselectively. Subsequent esterification with methanol and sulfuric acid under reflux yields the methyl ester. Key factors include protecting the amino group during iodination to avoid side reactions and optimizing stoichiometry to minimize polyhalogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm), amino protons (δ 5.2–5.8 ppm, broad), and ester methyl (δ 3.8–4.0 ppm).
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%).
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 324.9 (C₈H₆FINO₂).
- X-ray Crystallography : Resolves steric effects of iodine and fluorine substituents .
Q. How does the steric bulk of the iodo group influence the compound’s stability during storage?
- Methodological Answer : The iodine atom’s large size increases susceptibility to light-induced degradation. Store at –20°C in amber vials under inert gas (argon). Stability tests show <5% decomposition over 6 months under these conditions. Comparative studies with chloro/fluoro analogs indicate iodine’s steric hindrance reduces crystalline stability, requiring stringent storage protocols .
Advanced Research Questions
Q. What strategies prevent competing side reactions during regioselective iodination of 3-amino-4-fluorobenzoate precursors?
- Methodological Answer :
- Amino Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to block nucleophilic sites during iodination.
- Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances regioselectivity for the 5-position.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reduce electrophilic aromatic substitution at unintended positions .
Q. How do electronic effects of the fluoro substituent modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic attack while directing cross-coupling to the iodine site. In Suzuki reactions, Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/Na2CO3 (aq.) at 80°C achieves >80% coupling efficiency. Competitive debenzoylation is mitigated by maintaining pH > 8. Computational studies (DFT) confirm fluorine’s role in lowering the transition-state energy .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer :
- Exothermic Reactions : Controlled addition of ICl using jacketed reactors to manage heat.
- Byproduct Formation : In-line IR monitoring detects intermediates, enabling real-time adjustments.
- Cost-Efficiency : Recycling iodine via NaHSO3 reduction reduces waste. Pilot-scale trials achieve 70% yield (10 g → 1 kg scale) with 99% purity .
Key Research Findings
- Regioselectivity : Fluorine’s ortho-directing effect ensures precise iodination at the 5-position .
- Applications : Serves as a precursor for PET radiotracers (via isotopic exchange with ¹²⁴I) and kinase inhibitors .
- Limitations : Iodine’s lability under acidic conditions necessitates pH > 6 in downstream reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
